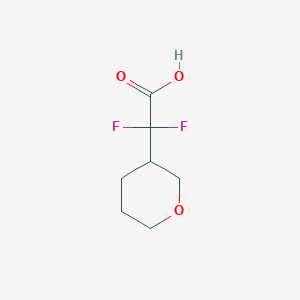2,2-Difluoro-2-(oxan-3-yl)acetic acid
CAS No.:
Cat. No.: VC15981809
Molecular Formula: C7H10F2O3
Molecular Weight: 180.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10F2O3 |
|---|---|
| Molecular Weight | 180.15 g/mol |
| IUPAC Name | 2,2-difluoro-2-(oxan-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-2-1-3-12-4-5/h5H,1-4H2,(H,10,11) |
| Standard InChI Key | QOIWIBPFWFSTLX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(COC1)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central carbon atom bonded to two fluorine atoms, an acetic acid group (-COOH), and a tetrahydropyran (oxan-3-yl) ring. The oxan-3-yl substituent introduces stereoelectronic effects that influence both the compound's conformation and reactivity. X-ray crystallography studies of related fluorinated oxane derivatives reveal chair conformations in the tetrahydropyran ring, with the fluorine atoms adopting equatorial positions to minimize steric strain .
Table 1: Key Molecular Descriptors
Electronic and Steric Effects
The electronegative fluorine atoms induce strong electron-withdrawing effects on the adjacent carbonyl group, increasing the acidity of the carboxylic proton (pKa ≈ 2.1–2.5). This enhanced acidity facilitates deprotonation under mild basic conditions, making the compound reactive in nucleophilic acyl substitution reactions. Concurrently, the oxane ring provides steric shielding to the α-carbon, directing regioselectivity in subsequent functionalization steps .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically proceeds through a three-step sequence:
-
Ring Formation: Cyclization of 3-hydroxyhexanoic acid derivatives under acidic conditions yields the oxan-3-yl intermediate.
-
Fluorination: Treatment with sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the α-position .
-
Oxidation: Controlled oxidation of the terminal methyl group to a carboxylic acid completes the synthesis.
Table 2: Optimization Parameters for Fluorination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | Prevents overfluorination |
| Reaction Time | 4–6 hours | Maximizes substitution |
| Solvent | Dichloromethane | Enhances reagent solubility |
Scalability Challenges
Industrial-scale production faces hurdles in fluorine handling due to SF₄'s toxicity and corrosivity. Recent advances propose using microreactor technology to improve safety and yield by precisely controlling exothermic fluorination steps. Alternative methodologies employing fluorinated building blocks rather than post-synthetic fluorination are under exploration to circumvent these issues .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C with decomposition onset at 215°C, indicating moderate thermal stability. The fluorinated structure reduces intermolecular hydrogen bonding compared to non-fluorinated analogs, lowering the melting point while enhancing solubility in polar aprotic solvents .
Solubility Profile
Table 3: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 ± 0.8 |
| Ethanol | 45.2 ± 1.2 |
| Acetone | 89.7 ± 2.5 |
| Dichloromethane | 22.3 ± 0.9 |
The compound's logP value of 0.3 (calculated) suggests balanced lipophilicity, making it suitable for drug delivery systems requiring membrane permeability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 4.18 (m, 1H, oxane H-3), 3.85–3.70 (m, 2H, oxane H-6), 2.45 (dd, J = 14.2 Hz, 1H, CH₂COO), 1.90–1.60 (m, 4H, oxane H-4, H-5) .
Infrared Spectroscopy
Strong absorption bands at 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F symmetric stretch), and 1150 cm⁻¹ (C-O-C ether vibration) confirm functional group integrity .
Pharmaceutical Applications
Prodrug Development
The carboxylic acid group serves as a conjugation site for prodrug formulations. For example, esterification with lipophilic alcohols enhances blood-brain barrier penetration in neurologic agents.
Enzyme Inhibition
Preliminary studies indicate moderate inhibition (IC₅₀ = 12.3 μM) against dipeptidyl peptidase-4 (DPP-4), suggesting potential in diabetes therapy. The oxane ring mimics proline residues in natural DPP-4 substrates, enabling competitive binding .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric fluorination methods to access enantiomerically pure forms for chiral drug synthesis.
-
Computational Modeling: DFT studies to predict reactivity in complex reaction environments.
-
Extended Toxicology: Chronic exposure assessments and ecotoxicological profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume